molecular formula C15H11N3O4 B1448462 3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione CAS No. 1706462-17-0

3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

Cat. No. B1448462
M. Wt: 297.26 g/mol
InChI Key: DBCAWGNEHDYOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione, also known as indazole-3-acetate, is a heterocyclic compound that has been studied extensively in recent years due to its wide range of applications. It has been used as a versatile building block for the synthesis of various compounds, as well as for its potential therapeutic applications. The synthesis of indazole-3-acetate has been studied extensively due to its wide range of applications. Additionally, indazole-3-acetate has been studied for its potential therapeutic applications, including as an antifungal, antiviral, and anti-inflammatory agent.

Scientific Research Applications

Macrocyclic and Heterocyclic Chemistry

The compound and its derivatives have been utilized in the synthesis of complex macrocyclic and heterocyclic systems, which are of interest due to their potential applications in creating new materials and pharmaceuticals. For instance, Turek et al. (2017) explored the double Diels-Alder cycloaddition between two 2H-pyran-2-one rings and two 1,1'-(hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)s, leading to the formation of a novel 26-membered tetraaza heteromacrocyclic system under solvent-free conditions with microwave irradiation (Turek et al., 2017).

Synthesis and Characterization of Metal Complexes

Research on the synthesis and characterization of metal complexes using derivatives of 3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione as ligands has been reported. Urdaneta et al. (2015) conducted a study on the synthesis of new ligands and their coordination chemistry towards Cu(I) and Zn(II), providing insights into the structural properties and potential applications of these complexes in various fields, including catalysis and materials science (Urdaneta et al., 2015).

Organic Synthesis and Material Applications

Derivatives of this compound have been applied in organic synthesis processes, including the facile synthesis of (guaiazulen-1-yl)-1H-pyrroles via Paal-Knorr reaction as described by Wang et al. (2019). This synthesis pathway highlights the versatility of the compound in constructing biologically active and material science-related heterocyclic frameworks (Wang et al., 2019).

Electron Transport Layer in Polymer Solar Cells

A novel application in the field of polymer solar cells involves the use of n-type conjugated polyelectrolytes derived from 1H-pyrrole-2,5-dione variants for enhancing the performance of inverted polymer solar cells. Hu et al. (2015) synthesized a new alcohol-soluble n-type conjugated polyelectrolyte showing improved electron mobility and conductivity, demonstrating the potential of such derivatives in renewable energy technologies (Hu et al., 2015).

properties

IUPAC Name

3-acetyl-1-(1-acetylindazol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-8(19)11-7-13(21)17(15(11)22)14-10-5-3-4-6-12(10)18(16-14)9(2)20/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCAWGNEHDYOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=O)N(C1=O)C2=NN(C3=CC=CC=C32)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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